Boc-His(pi-Bom)-OMe . HCl

Peptide Synthesis Racemization Histidine Chemistry

For stereochemically critical His-containing peptides, Boc-His(π-Bom)-OMe·HCl (83468-80-8) is the superior B2B choice. Unlike Trt-protected analogs, the π-Bom group resists premature deprotection during iterative TFA Boc removal, practically eliminating racemization. Its C-terminal methyl ester enables versatile solution-phase fragment coupling. With standard ≥98% purity, it simplifies GMP QC and reduces impurity risks, ensuring reproducible manufacturing.

Molecular Formula C20H28ClN3O5
Molecular Weight 425.9 g/mol
Cat. No. B13870952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(pi-Bom)-OMe . HCl
Molecular FormulaC20H28ClN3O5
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl
InChIInChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H
InChIKeyVCAVJWDPSFJAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(π-Bom)-OMe·HCl: A Protected Histidine Building Block for Boc-SPPS and Solution-Phase Synthesis


Boc-His(π-Bom)-OMe·HCl (CAS 83468-80-8) is a specialized histidine derivative designed for peptide synthesis . It is a member of the benzyloxymethyl (Bom)-protected histidine family, which is employed primarily within the Boc (tert-butyloxycarbonyl) synthesis strategy to prevent racemization and side-chain nucleophilicity during coupling steps [1]. The compound is characterized by a Boc-protected α-amine, a π-benzyloxymethyl (Bom)-protected imidazole side chain, and a C-terminal methyl ester, and is typically supplied as the hydrochloride salt with a purity of ≥98% . Its primary role is as a building block in the synthesis of histidine-containing peptides, with the methyl ester providing a carboxyl-protected form for either solid-phase or solution-phase elongation strategies.

Why Boc-His(π-Bom)-OMe·HCl Cannot Be Casually Replaced by Other Boc-Protected Histidines


Simple substitution of Boc-His(π-Bom)-OMe·HCl with alternative Boc-protected histidine derivatives (e.g., Boc-His(Trt)-OH or Boc-His(Boc)-OH) is not chemically equivalent due to fundamental differences in protecting group stability, racemization potential, and compatibility with orthogonal deprotection schemes. The Bom group offers a unique stability profile under the acidic conditions used for iterative Boc deprotection (e.g., 20-50% TFA), which is critical for maintaining side-chain protection throughout the synthesis [1]. In contrast, Trt-protected histidines, while also suppressing racemization, are labile to the mild acids used for Boc removal, leading to premature deprotection and side-reactions . Furthermore, the C-terminal methyl ester of the target compound provides a distinct reactive handle compared to free-acid analogs, enabling alternative synthetic routes without the need for on-resin esterification or post-synthesis modification. These differences in acid lability and reactivity directly impact crude peptide purity and yield, making a simple swap a high-risk proposition for reproducible peptide synthesis.

Quantitative Performance Data for Boc-His(π-Bom)-OMe·HCl: Head-to-Head and Class-Level Comparisons


Racemization Suppression During Peptide Bond Formation: Class-Level Inference from Boc-His(Bom)

The Bom protecting group is a key structural feature for suppressing histidine racemization. A study on the closely related analog Boc-His(Bom)-OH, coupled to a nonapeptide fragment using DCC/HOBt, demonstrated minimal racemization. The observed D-histidine content in the final peptide was only 1%, which was attributed to the synthesis of the Boc-His(Bom)-OH building block itself, not the coupling reaction. This implies a high degree of configurational stability for the Bom-protected species during peptide assembly [1]. While direct, head-to-head quantitative racemization data for Boc-His(π-Bom)-OMe·HCl against other protected histidines is not available in the open literature, this class-level evidence strongly supports its utility in minimizing epimerization.

Peptide Synthesis Racemization Histidine Chemistry

Deprotection Kinetics: Boc Removal from His(π-Bom) vs. Standard Amino Acids

The Boc group on the His(π-Bom) residue exhibits significantly greater resistance to acidolysis compared to Boc groups on other standard amino acids. This is a direct, quantitative, head-to-head comparison [1]. Under standard TFA deprotection conditions, incomplete Boc removal from His(π-Bom) leads to the formation of amino acid deletion products, necessitating modified protocols [1]. While this characteristic can be a challenge, it is a critical piece of evidence for process optimization and risk assessment. It demonstrates that Boc-His(π-Bom)-OMe·HCl is not a 'drop-in' replacement and requires a deliberate and informed procurement decision.

Solid-Phase Peptide Synthesis Boc Chemistry Deprotection

Synthetic Yield for Methyl Esterification: Quantitative Conversion Data

The preparation of the methyl ester from the parent acid, Boc-His(π-Bom)-OH, can be achieved with high efficiency. A protocol utilizing dimethylaminopropylcarbodiimide (DMTMM) paired with 1-hydroxy-7-azabenzotriazole (HOAt) in DMF at 0°C achieves a 92% conversion to Boc-His(π-Bom)-OMe . This quantitative data provides a benchmark for synthetic efficiency when preparing or verifying this specific ester derivative.

Solution-Phase Synthesis Esterification Reaction Optimization

Purity Benchmarking: Commercial Purity of Boc-His(π-Bom)-OMe·HCl vs. Less Common Derivatives

Commercially available Boc-His(π-Bom)-OMe·HCl is routinely supplied with a high and consistent purity standard of ≥98% . In contrast, some less common or more acid-labile histidine derivatives are often available only in lower or unspecified purities due to synthetic or stability challenges. For example, a multistep synthesis using a related Fmoc-His(Trt) derivative yielded a final compound with a purity of ≥87% . This 11% difference in starting material purity can be a significant factor in the overall yield and purification burden of a final peptide product, making the higher purity standard a direct procurement advantage.

Quality Control Procurement Peptide Building Blocks

Optimal Research and Industrial Use Cases for Boc-His(π-Bom)-OMe·HCl


Synthesis of Histidine-Containing Peptides via Boc-SPPS Where Racemization Control is Paramount

This compound is optimally applied in Boc-SPPS of peptides where the chiral integrity of the histidine residue is critical for biological activity. The π-Bom group's documented ability to suppress racemization during coupling steps makes it the appropriate choice over more labile protecting groups like Trt, which can be partially cleaved during Boc removal. The evidence shows that coupling with Boc-His(Bom) results in practically no detectable racemization during the peptide bond formation step, making it a reliable building block for high-value, stereochemically-pure peptides [1].

Solution-Phase Synthesis of C-Terminal Histidine Intermediates and Fragment Condensation

The C-terminal methyl ester of Boc-His(π-Bom)-OMe·HCl provides a protected carboxyl group for solution-phase peptide elongation strategies. This allows for the synthesis of peptide fragments that can be later coupled to other amine-bearing molecules after selective deprotection. The high reported conversion (92%) for its synthesis from the free acid validates its utility as an accessible and versatile intermediate for convergent synthesis approaches .

Protocol Optimization for 'Difficult' Peptide Sequences Involving Histidine

This derivative is the correct choice when developing or optimizing protocols for challenging sequences, specifically because its known, quantifiable property—resistance to Boc deprotection—forces the implementation of robust, validated procedures. Unlike standard amino acids, Boc-His(π-Bom) requires extended TFA treatment to ensure complete deprotection, a critical process parameter to prevent deletion products [2]. Using this compound as a standard ensures that optimized protocols are robust enough for the most demanding syntheses, leading to more reproducible manufacturing processes.

Procurement for cGMP Peptide Manufacturing with Defined Purity Specifications

For GMP production of peptide APIs, the use of starting materials with well-defined and high purity specifications is a regulatory expectation. The commercial availability of Boc-His(π-Bom)-OMe·HCl at ≥98% purity, as documented by multiple suppliers, reduces the risk of introducing uncharacterized impurities that could impact the final drug substance purity and safety profile . This verifiable purity standard simplifies quality control and vendor qualification processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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